2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound featuring benzotriazole and methoxyphenyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the reaction of benzotriazole with appropriate aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Various substitution reactions can occur at the benzotriazole or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzotriazole compounds .
Scientific Research Applications
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The benzotriazole moiety acts as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules . The methoxyphenyl groups contribute to the compound’s overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Used in peptide synthesis and known for its high reactivity and low racemization.
TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): Similar to HBTU, used in peptide coupling reactions.
1-Hydroxybenzotriazole: Commonly used as a coupling reagent in organic synthesis.
Uniqueness
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its dual benzotriazole and methoxyphenyl functionalities, which confer distinct electronic and steric properties. These features make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C32H24N8O4 |
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Molecular Weight |
584.6 g/mol |
IUPAC Name |
2,5-bis(benzotriazol-1-yl)-3,6-bis(3-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H24N8O4/c1-43-21-11-7-9-19(17-21)33-27-29(39-25-15-5-3-13-23(25)35-37-39)32(42)28(34-20-10-8-12-22(18-20)44-2)30(31(27)41)40-26-16-6-4-14-24(26)36-38-40/h3-18,33-34H,1-2H3 |
InChI Key |
GHPUJFDDHMMNAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC(=CC=C5)OC)N6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
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